molecular formula C8H9N3O2 B13030487 3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one

3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one

Katalognummer: B13030487
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: FXQCQQRTKUGVBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyridazines. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridazine ring. The presence of these rings imparts specific chemical properties and potential biological activities to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-propyl-4-hydroxyisoxazole with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridazine: A simple heterocyclic compound with a similar pyridazine ring structure.

    Isoxazole: A heterocyclic compound with an isoxazole ring, similar to the isoxazole moiety in 3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one.

    Pyridazino[4,5-b]indoles: Compounds with a fused pyridazine and indole ring system.

Uniqueness

This compound is unique due to its specific combination of an isoxazole and pyridazine ring. This structural feature imparts distinct chemical properties and potential biological activities that are not observed in simpler pyridazine or isoxazole compounds .

Eigenschaften

Molekularformel

C8H9N3O2

Molekulargewicht

179.18 g/mol

IUPAC-Name

3-propyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C8H9N3O2/c1-2-3-5-7-6(13-11-5)4-9-10-8(7)12/h4H,2-3H2,1H3,(H,10,12)

InChI-Schlüssel

FXQCQQRTKUGVBS-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NOC2=C1C(=O)NN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.